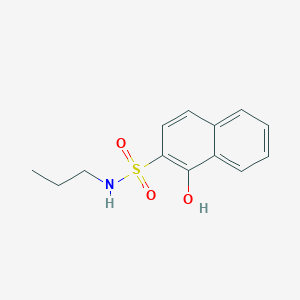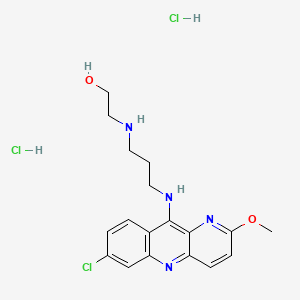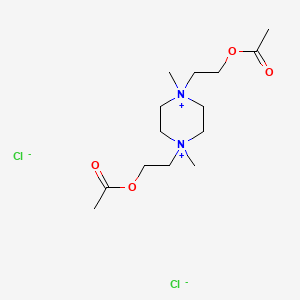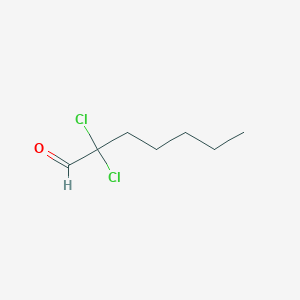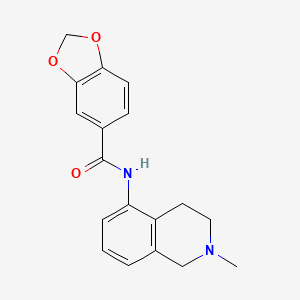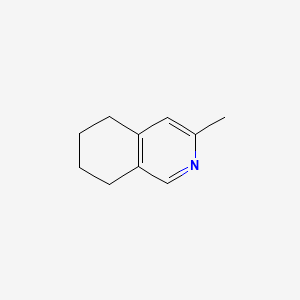
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- is a heterocyclic aromatic organic compound with the molecular formula C10H13N It is a derivative of isoquinoline, characterized by the presence of a tetrahydro ring and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the reduction of quinoline derivatives, where the tetrahydroisoquinoline ring is formed through hydrogenation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by purification through fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline using reagents like selenium dioxide and hydrogen peroxide.
Reduction: The compound can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Acidic conditions are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline, decahydroisoquinoline, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of isoquinoline, 5,6,7,8-tetrahydro-3-methyl- involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergo oxidation to form nitrones . These reactions are crucial for its biological activities, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- can be compared with other similar compounds such as:
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs.
Tetrahydroisoquinoline: A derivative that shares similar chemical properties and is used in the synthesis of bioactive compounds.
The uniqueness of isoquinoline, 5,6,7,8-tetrahydro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MTUHWXIFEMXXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCCC2)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


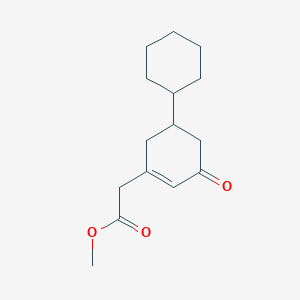


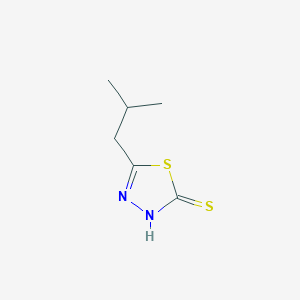
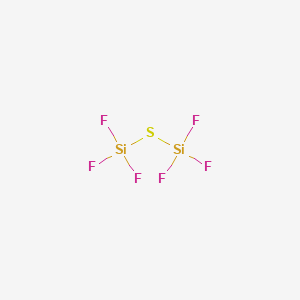
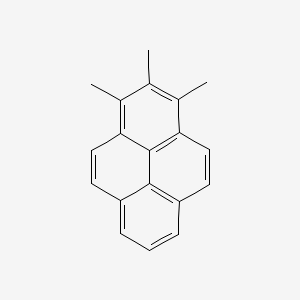
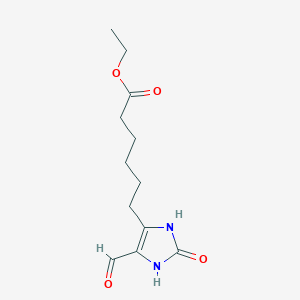
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
